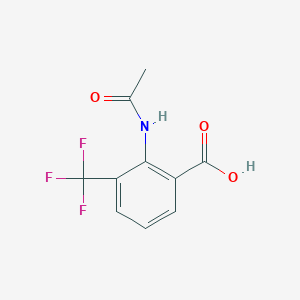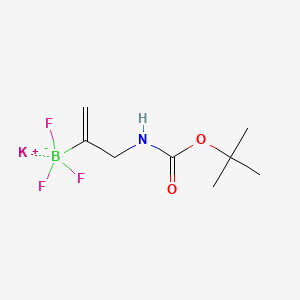
Potassium (3-((tert-butoxycarbonyl)amino)prop-1-en-2-yl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is a chemical compound with the molecular formula C₈H₁₄BF₃NO₂·K and a molecular weight of 263.11 g/mol . This compound is known for its unique structure, which includes a trifluoroborate group and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boron-containing reagent, such as potassium trifluoroborate. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a variety of boron-containing compounds .
Aplicaciones Científicas De Investigación
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Mecanismo De Acción
The mechanism of action of potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate involves its ability to form stable complexes with various substrates. The trifluoroborate group can coordinate with metal ions and other electrophiles, facilitating various chemical transformations. The tert-butyl carbamate moiety provides steric protection and enhances the stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
Potassium tert-butyl N-[1-(trifluoroboranuidyl)propan-2-yl]carbamate: Similar structure but with a propan-2-yl group instead of a prop-2-en-1-yl group.
Uniqueness
Potassium tert-butyl N-[2-(trifluoroboranuidyl)prop-2-en-1-yl]carbamate is unique due to its prop-2-en-1-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Propiedades
Fórmula molecular |
C8H14BF3KNO2 |
|---|---|
Peso molecular |
263.11 g/mol |
Nombre IUPAC |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-en-2-yl]boranuide |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-6(9(10,11)12)5-13-7(14)15-8(2,3)4;/h1,5H2,2-4H3,(H,13,14);/q-1;+1 |
Clave InChI |
LEVREHGZTHRYTM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=C)CNC(=O)OC(C)(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




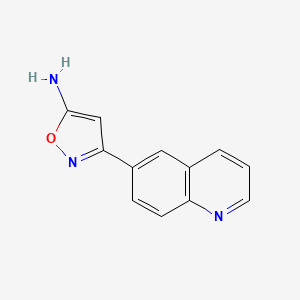
![5-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13483861.png)
![2-Methoxy-6-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13483865.png)
![methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate](/img/structure/B13483875.png)

![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
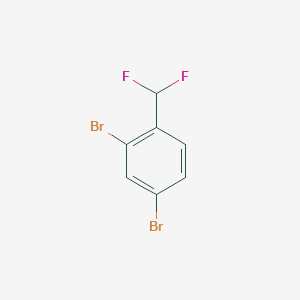
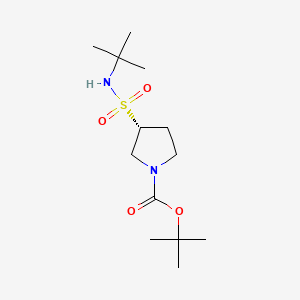
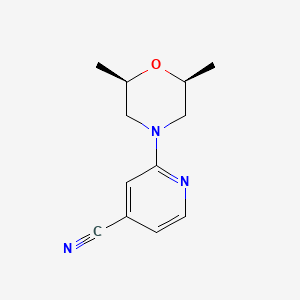

![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
